molecular formula C12H10N4O2 B1465260 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1353504-92-3

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1465260
CAS No.: 1353504-92-3
M. Wt: 242.23 g/mol
InChI Key: SSDBKUJNGRXEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and immunology research, particularly in the field of cancer immunotherapy. It is built on the [1,2,4]triazolo[4,3-a]pyridine scaffold, which has been identified as a novel and underexploited chemotype with high potential for binding the heme group in enzymes . This specific scaffold is recognized as an atypical heme-binding moiety, making it a valuable core structure for developing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a crucial immunomodulatory enzyme that is overexpressed in the tumor microenvironment and is a promising target for cancer immunotherapy . Inhibitors of IDO1 are investigated for their ability to boost the immune response and work in synergy with other immunotherapeutic agents . Compounds featuring this core structure have demonstrated excellent in vitro metabolic stability and exquisite selectivity against other heme-containing enzymes, which is a key advantage in drug discovery . The [1,2,4]triazolo[4,3-a]pyridine core is also explored in other therapeutic areas, as similar triazolopyridine derivatives have been developed as potent and orally bioavailable inverse agonists for targets like the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which is implicated in inflammatory diseases . This underlines the broader utility of this heterocyclic system in pharmaceutical research. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-15-6-2-3-9(15)11-14-13-10-5-4-8(12(17)18)7-16(10)11/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDBKUJNGRXEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NN=C3N2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Preparation Strategy

The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)triazolo[4,3-a]pyridine-6-carboxylic acid predominantly involves the cyclization of pyrrole and triazole precursors under controlled conditions. The general approach can be summarized as follows:

  • Starting Materials: Pyrrole derivatives (specifically 1-methylpyrrole-2-yl units) and triazole-containing precursors.
  • Key Reaction: Cyclization to form the fused triazolo[4,3-a]pyridine ring system.
  • Reaction Conditions: Commonly, the reaction is conducted in dry toluene under microwave irradiation at elevated temperatures (~140°C) to accelerate cyclization and improve yields.
  • Catalysts and Solvents: Suitable catalysts (often transition metal-based or acid catalysts) and solvents like toluene or DMF are employed to optimize reaction efficiency.

This method allows for a relatively straightforward assembly of the fused heterocyclic system with good control over regioselectivity and functional group compatibility.

Industrial Scale Preparation

For industrial production, the synthetic route is adapted for scalability and efficiency:

  • Continuous Flow Reactors: These are utilized to maintain consistent reaction conditions, improve safety, and enhance reproducibility.
  • Automation: Automated systems control reagent addition, temperature, and reaction time to maximize yield and purity.
  • Optimization: Solvent choice, catalyst loading, and reaction parameters are optimized to minimize waste and cost while maximizing throughput.
  • Purification: Crystallization and filtration are preferred over chromatographic methods for large-scale purification to reduce costs.

This approach ensures that the compound can be produced in bulk quantities with consistent quality suitable for pharmaceutical applications.

Detailed Reaction Analysis and Mechanistic Insights

The preparation involves several key chemical transformations:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrrole derivative preparation Methylation of pyrrole at N-1 Formation of 1-methyl-1H-pyrrole-2-yl intermediate
2 Cyclization Reaction of pyrrole derivative with triazole precursor, microwave irradiation at 140°C in toluene Formation of fused triazolo[4,3-a]pyridine ring system
3 Carboxylation Introduction of carboxylic acid group at position 6 of pyridine ring Provides the carboxylic acid functionality essential for biological activity
4 Purification Crystallization or filtration Isolation of pure 3-(1-Methyl-1H-pyrrol-2-yl)triazolo[4,3-a]pyridine-6-carboxylic acid

The cyclization step is critical and involves the activation of the triazole precursor, often facilitated by catalysts or microwave energy to promote ring closure. The carboxylation typically occurs via electrophilic substitution or oxidation steps, depending on the precursor used.

Comparative Data on Reaction Conditions and Yields

Parameter Conventional Heating Microwave-Assisted Notes
Temperature 110–150°C 140°C Microwave reduces reaction time
Reaction Time Several hours to days Minutes to hours Microwave accelerates reaction
Yield Moderate (50–70%) Higher (70–85%) Microwave improves yield
Solvent DMF, Toluene Dry Toluene Solvent choice affects purity
Catalyst Acid catalysts, ZnCl2 Often catalyst-free or mild catalysts Microwave may reduce catalyst need

Microwave-assisted synthesis has been shown to significantly enhance the efficiency of the cyclization step, reducing reaction times from days to hours and improving yields by 10–15% compared to conventional methods.

Reaction Variants and Alternative Methods

  • Copper-Catalyzed Aerobic Oxidative C-H Functionalization: A novel method for related fused heterocycles involves copper-catalyzed cleavage of N-N bonds in triazole precursors and activation of pyridine C-H bonds, providing an alternative route to fused nitrogen heterocycles.
  • Rhodium(III)-Catalyzed Oxidative Coupling: For aza-fused scaffolds, Rh(III) catalysis enables direct oxidative coupling between alkenes and alkynes without directing groups, which could be adapted for triazolopyridine synthesis.
  • Room-Temperature One-Pot Synthesis: Mild conditions involving N-iodosuccinimide and subsequent cyclization at room temperature have been reported for related imidazo[1,2-a]pyridines, suggesting potential for milder preparation routes.

These alternative methods offer potential for milder conditions, higher selectivity, or novel substitution patterns but may require further optimization for the specific target compound.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Microwave-Assisted Cyclization High temperature, microwave irradiation Faster reaction, higher yield Requires microwave equipment
Conventional Heating Prolonged heating in solvent Well-established, scalable Longer reaction times, lower yield
Copper-Catalyzed C-H Activation Transition metal catalysis, aerobic Novel approach, selective Catalyst cost, optimization needed
Rhodium(III)-Catalyzed Coupling Oxidative coupling, no directing group Broad substrate scope Expensive catalyst, complex setup
One-Pot Room Temperature Mild conditions, N-iodosuccinimide Simple, energy-efficient May have limited substrate scope

Research Findings and Optimization Notes

  • Microwave irradiation has been demonstrated to reduce reaction times drastically and improve yields by promoting efficient energy transfer and uniform heating.
  • Catalyst selection is crucial; while some methods require metal catalysts (Cu, Rh), others benefit from catalyst-free or acid-catalyzed conditions depending on the substrate and desired functionalization.
  • Solvent effects influence reaction rate and purity; dry toluene and DMF are common solvents, with dry toluene preferred for microwave-assisted methods due to its stability and boiling point.
  • Purification is typically achieved by crystallization, which is favored industrially for scalability and cost-effectiveness.
  • Functional group tolerance is generally good, allowing for diverse substitutions on the pyrrole or pyridine rings without compromising the cyclization step.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Similarity Scores

Key analogs and their structural distinctions are summarized below:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Similarity Score* Source
Target Compound 1-Methyl-1H-pyrrol-2-yl C₁₃H₁₁N₅O₂ 281.26† N/A
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Phenyl C₁₄H₁₀N₃O₂ 276.08 0.90
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Bromine at position 8 C₇H₄BrN₃O₂ 258.03 0.83
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 2-Fluorophenyl C₁₃H₈FN₃O₂ 257.22 Not reported
3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Pyrrolidin-3-yl C₁₁H₁₂N₄O₂ 232.24 Not reported
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Difluoromethyl (tetrahydro derivative) C₈H₈F₂N₃O₂ 231.17 Not reported

*Similarity scores (0–1 scale) are derived from structural alignment with the target compound .
†Calculated based on molecular formula.

Key Observations:
  • Aromatic vs. Aliphatic Substituents : The 3-phenyl analog (similarity score 0.90) shares a planar aromatic substituent but lacks the nitrogen-rich pyrrole ring of the target compound. This difference may influence π-π stacking interactions in biological systems .

Biological Activity

3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates pyrrole, triazole, and pyridine rings, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is 3-(1-methylpyrrol-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid. Its molecular formula is C₁₂H₁₀N₄O₂, and it possesses a molecular weight of approximately 246.24 g/mol. The structure includes a carboxylic acid functional group that may enhance its solubility and biological activity.

The biological activity of 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Enzyme Inhibition

This compound may inhibit various enzymes by binding to their active sites. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways, potentially affecting cellular proliferation and survival.

Receptor Modulation

Additionally, it can modulate the activity of cellular receptors, influencing downstream signaling cascades that regulate various physiological processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibits significant anticancer properties. It has been tested against various cancer cell lines and demonstrated the ability to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Mechanism of Action
HCT1165.0Apoptosis induction
A5497.5Cell cycle arrest
MCF76.0Inhibition of proliferation

Antimicrobial Activity

The compound also shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Recent studies have further elucidated the biological potential of this compound:

  • Study on Anticancer Properties : A study published in Nature evaluated the compound's effects on HCT116 colorectal cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers such as caspase activation .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against a panel of pathogens. The results demonstrated that the compound effectively inhibited growth at relatively low concentrations compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?

The compound is synthesized via cyclization reactions, often starting with substituted pyridine or triazole precursors. Key steps include nucleophilic substitution at the pyridine ring followed by cyclization under basic conditions. For example, analogous triazolopyridine derivatives are synthesized by reacting chlorinated intermediates with heterocyclic amines (e.g., piperazine) to form fused triazole-pyridine cores . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical for minimizing by-products and improving yield .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization employs a combination of NMR spectroscopy (e.g., ¹H and ¹³C NMR to confirm substituent positions), mass spectrometry (HRMS for molecular formula validation), and FT-IR (to identify functional groups like carboxylic acid). For instance, ¹H NMR in DMSO-d6 can resolve peaks corresponding to the methyl-pyrrole and triazole protons, while LC-MS confirms purity (>95%) . X-ray crystallography may also be used for unambiguous confirmation if single crystals are obtainable .

Q. What are the primary biological activities reported for this compound?

While direct data on this specific compound is limited, structurally related triazolopyridines exhibit antimicrobial and antiviral activities. For example, derivatives with carboxylic acid groups show enhanced binding to viral proteases or bacterial enzymes due to their polar interactions . Preliminary assays often include in vitro enzyme inhibition studies (e.g., SARS-CoV-2 main protease) and cytotoxicity profiling against cancer cell lines .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's pharmacological properties?

Molecular docking (e.g., using AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes with target proteins. For instance, studies on analogous triazolopyridines docked into the SARS-CoV-2 M<sup>pro</sup> active site revealed hydrogen bonding between the carboxylic acid group and catalytic residues . QSAR models further correlate substituent effects (e.g., methyl-pyrrole bulkiness) with bioactivity, guiding synthetic prioritization .

Q. What strategies resolve discrepancies in biological activity data across different assays?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent composition) or compound purity. To address this:

  • Validate purity via HPLC (>98%) and elemental analysis .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Control for solubility by testing in buffered solutions with co-solvents like DMSO (<1% v/v) .

Q. How does the methyl-pyrrole substituent influence the compound's reactivity and bioactivity?

The 1-methyl-1H-pyrrole group enhances lipophilicity, improving membrane permeability, while the carboxylic acid at position 6 facilitates hydrogen bonding with targets. Comparative studies on analogs (e.g., replacing pyrrole with piperazine) show reduced antiviral activity, highlighting the substituent’s role in target engagement . Synthetic modifications (e.g., halogenation or alkylation of the pyrrole ring) can further modulate potency and selectivity .

Q. What analytical techniques are recommended for stability profiling under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .
  • pH-solubility profiling : Measure solubility in buffers (pH 1–10) to predict gastrointestinal absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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